Cas no 70872-40-1 (methyl (R)-N-acetylphenylalanine)
methyl (R)-N-acetylphenylalanine Chemical and Physical Properties
Names and Identifiers
-
- methyl (R)-N-acetylphenylalanine
- (2R)-2-(N-methylacetamido)-3-phenylpropanoic acid
- EN300-28274036
- 70872-40-1
- methyl r-acetylphenylalanine
- SJIFXXUTZLGJJD-LLVKDONJSA-N
-
- Inchi: 1S/C12H15NO3/c1-9(14)13(2)11(12(15)16)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,15,16)/t11-/m1/s1
- InChI Key: SJIFXXUTZLGJJD-LLVKDONJSA-N
- SMILES: OC([C@@H](CC1C=CC=CC=1)N(C(C)=O)C)=O
Computed Properties
- Exact Mass: 221.10519334g/mol
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.6Ų
methyl (R)-N-acetylphenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28274036-0.05g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-28274036-0.1g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-28274036-0.25g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-28274036-0.5g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-28274036-1.0g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-28274036-2.5g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-28274036-5.0g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-28274036-10.0g |
(2R)-2-(N-methylacetamido)-3-phenylpropanoic acid |
70872-40-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 |
methyl (R)-N-acetylphenylalanine Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on methyl (R)-N-acetylphenylalanine
Comprehensive Guide to Methyl (R)-N-Acetylphenylalanine (CAS No. 70872-40-1): Properties, Applications, and Industry Insights
Methyl (R)-N-acetylphenylalanine (CAS No. 70872-40-1) is a chiral amino acid derivative widely recognized for its role in pharmaceutical synthesis, peptide research, and biochemical applications. This optically active compound, characterized by its acetylated phenylalanine structure, has garnered significant attention due to its versatility in asymmetric synthesis and drug development. With the growing demand for enantiomerically pure compounds in the life sciences sector, methyl (R)-N-acetylphenylalanine stands out as a critical building block for researchers exploring novel therapeutic agents.
The compound’s molecular structure features a methyl ester group and an N-acetyl modification, which enhance its stability and solubility in organic solvents. These properties make it particularly valuable in peptide coupling reactions, where protected amino acids are essential intermediates. Recent studies highlight its utility in designing peptide-based drugs, a rapidly expanding market driven by advancements in targeted therapies for metabolic disorders and oncology. As the pharmaceutical industry shifts toward personalized medicine, the demand for high-purity chiral intermediates like 70872-40-1 continues to rise.
One of the most searched questions regarding methyl (R)-N-acetylphenylalanine revolves around its synthetic pathways and enantiomeric purity. Researchers frequently inquire about optimal purification techniques, such as chiral chromatography or recrystallization, to achieve >99% ee (enantiomeric excess). Additionally, its role in solid-phase peptide synthesis (SPPS) is a trending topic, especially among laboratories focusing on bioactive peptides and drug delivery systems. The compound’s compatibility with Fmoc/t-Bu strategies further underscores its relevance in modern peptide chemistry.
From an industrial perspective, CAS No. 70872-40-1 is often discussed in the context of green chemistry and sustainable production. Manufacturers are increasingly adopting catalytic asymmetric synthesis to minimize waste and improve yield—a response to the global push for environmentally friendly chemical processes. This aligns with the broader industry trend of optimizing API (Active Pharmaceutical Ingredient) manufacturing, where efficiency and ecological impact are paramount.
In conclusion, methyl (R)-N-acetylphenylalanine exemplifies the intersection of chiral technology and pharmaceutical innovation. Its applications span from academic research to large-scale drug production, making it a compound of enduring significance. For researchers seeking reliable amino acid derivatives or exploring peptide therapeutics, understanding the properties and uses of 70872-40-1 is essential. As the scientific community continues to uncover new potentials for this molecule, its role in advancing precision medicine and biocatalysis will undoubtedly expand.
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